1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Overview
Description
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester is a chemical compound that belongs to the benzothiadiazole family. This compound is known for its aromatic structure, which consists of a benzene ring fused to a thiadiazole ring. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry .
Preparation Methods
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester can be synthesized through several methods:
Diazotisation Reaction: This method involves the diazotisation of 2-aminothiophenol or its disulfide with sodium nitrite.
Industrial Production: The industrial production of this compound typically involves the hydrolysis of the thioester group to form the corresponding carboxylic acid, followed by conversion to the methyl ester.
Chemical Reactions Analysis
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to its aromatic nature.
Common Reagents and Conditions: Common reagents include sodium nitrite for diazotisation and disulfur dichloride for the Herz reaction.
Major Products: The major products formed from these reactions include various benzothiadiazole derivatives.
Scientific Research Applications
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester involves its role as a plant activator. It induces systemic acquired resistance in plants by activating their defense mechanisms. This is achieved through the inactivation of catalases and ascorbate peroxidases, leading to an increase in hydrogen peroxide levels in treated tissues .
Comparison with Similar Compounds
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester can be compared with other similar compounds:
1,2,3-Benzothiadiazole: This compound is the parent structure and shares similar chemical properties.
2,1,3-Benzothiadiazole: Another isomer with different chemical properties and applications.
Acibenzolar-S-methyl: A derivative used as a fungicide with systemic acquired resistance-inducing properties.
These comparisons highlight the unique properties and applications of this compound, particularly its role in plant defense mechanisms and its potential in various scientific research fields.
Properties
IUPAC Name |
methyl 1,2,3-benzothiadiazole-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIIHNPMMCYAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178298 | |
Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23621-08-1 | |
Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023621081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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